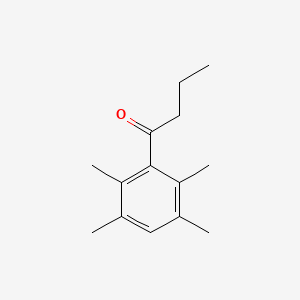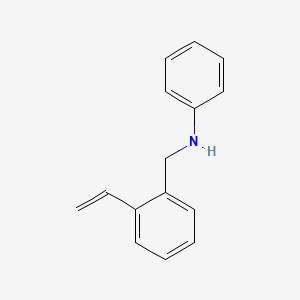
N-(2-Vinylbenzyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Vinylbenzyl)aniline is an organic compound that features a benzyl group substituted with a vinyl group at the ortho position and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: N-(2-Vinylbenzyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-vinylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions: N-(2-Vinylbenzyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro or halogenated aniline derivatives.
科学的研究の応用
N-(2-Vinylbenzyl)aniline has diverse applications in scientific research:
作用機序
The mechanism by which N-(2-Vinylbenzyl)aniline exerts its effects depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The vinyl group allows for potential covalent bonding with target molecules, enhancing its efficacy . In materials science, the compound’s ability to polymerize and form cross-linked networks is crucial for its application in creating durable and resilient materials .
類似化合物との比較
- N-Methylaniline
- N,N-Dimethylaniline
- N-Phenylbenzylamine
Comparison: N-(2-Vinylbenzyl)aniline is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization compared to other aniline derivatives. This makes it particularly valuable in applications requiring cross-linked polymer networks or specific biological interactions.
特性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
N-[(2-ethenylphenyl)methyl]aniline |
InChI |
InChI=1S/C15H15N/c1-2-13-8-6-7-9-14(13)12-16-15-10-4-3-5-11-15/h2-11,16H,1,12H2 |
InChIキー |
MMWHLJJAGBQNKV-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1CNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


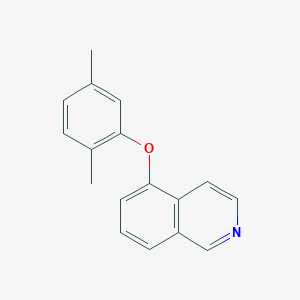
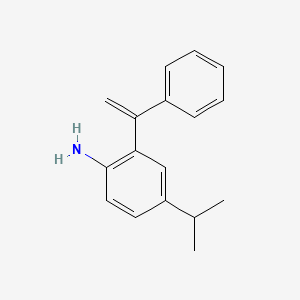
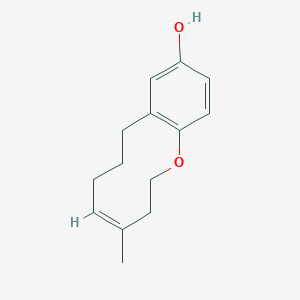

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14116328.png)
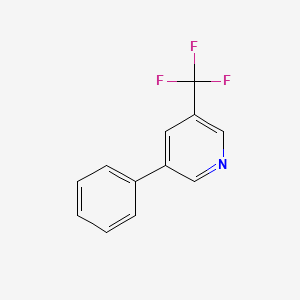
![TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate](/img/structure/B14116343.png)
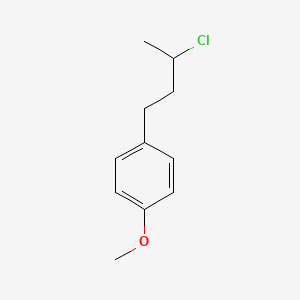

![1-methyl-3-(4-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116377.png)
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt](/img/structure/B14116384.png)
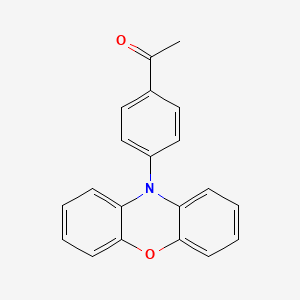
![Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B14116396.png)
